Naphthalene, 4a-fluorodecahydro-

Lipophilicity Fluorine walk ADME prediction

Naphthalene, 4a-fluorodecahydro- is a monohalogenated bicyclic hydrocarbon derived from decahydronaphthalene (decalin) by substitution of a single hydrogen atom with fluorine at the bridgehead 4a position. It possesses the molecular formula C10H17F and a molecular weight of 156.24 g/mol.

Molecular Formula C10H17F
Molecular Weight 156.24 g/mol
Cat. No. B13962251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthalene, 4a-fluorodecahydro-
Molecular FormulaC10H17F
Molecular Weight156.24 g/mol
Structural Identifiers
SMILESC1CCC2(CCCCC2C1)F
InChIInChI=1S/C10H17F/c11-10-7-3-1-5-9(10)6-2-4-8-10/h9H,1-8H2
InChIKeyCZTDZHZYXOKRJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Naphthalene, 4a-fluorodecahydro- (CAS 344754-15-0) – Baseline Identity and Sourcing Context


Naphthalene, 4a-fluorodecahydro- is a monohalogenated bicyclic hydrocarbon derived from decahydronaphthalene (decalin) by substitution of a single hydrogen atom with fluorine at the bridgehead 4a position . It possesses the molecular formula C10H17F and a molecular weight of 156.24 g/mol . The compound exists as cis- and trans-diastereomers, with the trans-isomer (also referred to as trans-9-fluorodecalin) registered under CAS 82823-26-5 [1]. As a partially fluorinated saturated carbocycle, it serves as a specialized building block in medicinal chemistry and agrochemical research, where site-specific fluorine incorporation is used to modulate conformational bias, metabolic stability, and lipophilicity without the drastic physicochemical shift induced by perfluorination.

Why Unsubstituted Decalin or Positional Fluorodecalin Isomers Cannot Replace Naphthalene, 4a-fluorodecahydro-


Simple substitution of 4a-fluorodecahydronaphthalene with decalin or other regioisomeric fluorodecalins is not chemically valid for applications dependent on bridgehead substitution geometry. The tertiary bridgehead carbon (C-4a) is a chiral center in cis-decalin and a stereochemically locked position in the trans-isomer; fluorination at this site eliminates the hydrogen atom that dictates the cis/trans ring junction stereochemistry [1]. In contrast, 1-fluorodecahydronaphthalene or 2-fluorodecahydronaphthalene place the fluorine on secondary carbons at non-junction positions, which introduces different conformational dynamics (axial/equatorial equilibration) and distinct steric and electronic environments . Furthermore, the 4a-fluoro substitution creates a chemically stable C-F bond at a fully substituted carbon center, which is not susceptible to elimination or solvolysis under conditions that may labilize secondary alkyl fluorides. These structural differences translate into divergent lipophilicity values—the predicted XLogP for 4a-fluorodecahydronaphthalene is approximately 3.5 , compared to decalin's experimental logP of approximately 4.2–4.6 [2]—and distinct 19F NMR chemical shift signatures, making the compounds non-interchangeable in structure-activity relationship (SAR) studies, metabolic profiling, or analytical reference standard applications.

Quantitative Differential Evidence for Naphthalene, 4a-fluorodecahydro- vs. Closest Analogs


Lipophilicity Modulation: Predicted XLogP of 4a-Fluorodecahydronaphthalene Compared to Parent Decalin

The predicted XLogP for naphthalene, 4a-fluorodecahydro- is 3.5 . This value represents a reduction of approximately 0.7–1.1 logP units compared to parent decalin, which has an experimentally determined logP in the range of 4.2–4.6 [1]. The introduction of a single fluorine atom at the bridgehead position therefore reduces calculated lipophilicity, a directionally opposite effect to that sometimes observed with perfluoroalkyl substitution but consistent with the electron-withdrawing inductive effect of fluorine on a saturated hydrocarbon scaffold. This differential offers a quantifiable parameter for evaluating the compound's suitability in drug design campaigns where lowering logP below 4 is critical for improving aqueous solubility and reducing non-specific protein binding.

Lipophilicity Fluorine walk ADME prediction

Fluorination Site Selectivity: Bridgehead C-4a vs. Secondary C-1/C-2 Substitution in Electrophilic Fluorination

In the electrophilic fluorination of trans-decalin using Selectfluor, the reaction yields a mixture of four monofluorinated products arising exclusively from substitution at secondary CH2 positions (C-1, C-2, C-3, and C-4 equivalents); no fluorination is observed at the tertiary bridgehead carbons (C-4a or C-8a) due to the steric inaccessibility imposed by the bulky N–F reagent [1][2]. Consequently, naphthalene, 4a-fluorodecahydro- cannot be obtained via this direct electrophilic route, distinguishing it from 1-fluorodecahydronaphthalene and 2-fluorodecahydronaphthalene, which are accessible through Selectfluor chemistry. The 4a-fluoro isomer thus requires alternative synthetic strategies (e.g., deoxofluorination of tertiary alcohols or halide exchange), which typically result in substantially higher procurement costs and longer lead times. This synthetic accessibility difference is a material selection factor for laboratories planning multi-step syntheses or scale-up campaigns.

Site-selective fluorination Bridgehead functionalization Regioisomer differentiation

Cis/Trans Diastereomer Ratio and Conformational Locking at the Bridgehead

Naphthalene, 4a-fluorodecahydro- is reported in both cis and trans diastereomeric forms. The trans isomer (CAS 82823-26-5) is also designated as trans-9-fluorodecalin, and the cis isomer (CAS 90304-27-1) as cis-9-fluorodecalin [1]. In the trans diastereomer, the two cyclohexane rings are locked in a rigid chair-chair conformation with the fluorine substituent occupying a fixed orientation relative to the ring system; in the cis isomer, ring-flipping between two energetically non-equivalent chair forms can occur, making the fluorine environment dynamic. This stereochemical distinction is absent in non-bridgehead-substituted fluorodecalins (e.g., 1-fluoro- or 2-fluorodecahydronaphthalene), where fluorine is located on a conformationally mobile secondary carbon and does not influence the cis/trans ring junction configuration. Procurement decisions must therefore specify the desired diastereomer, as the cis and trans forms are chemically distinct entities with separate CAS numbers and potentially divergent biological or materials properties.

Stereochemistry Diastereomer separation Conformational analysis

Application Scenarios for Naphthalene, 4a-fluorodecahydro- Based on Available Differential Evidence


Medicinal Chemistry Library Design: LogP-Driven Building Block Selection

When designing compound libraries for central nervous system (CNS) targets or oral drug candidates requiring logP values below 4, 4a-fluorodecahydronaphthalene (predicted XLogP = 3.5 ) offers a quantifiable lipophilicity advantage over parent decalin (logP ~4.2–4.6 [1]) without introducing the extensive structural perturbation of perfluorodecalin. Procurement should be prioritized for SAR campaigns where incremental logP reduction is desired while maintaining a predominantly hydrocarbon scaffold. Researchers must verify whether the cis or trans diastereomer is required, as the conformational rigidity differs between the two forms .

19F NMR Probe Development and Analytical Reference Standards

The 4a-fluorodecahydronaphthalene scaffold provides a single, chemically robust fluorine atom positioned at a quaternary bridgehead carbon, yielding a distinct 19F NMR resonance that is free from diastereotopic splitting observed in secondary fluorodecalin regioisomers. This property makes the compound suitable as an internal standard or probe molecule in 19F NMR-based assays, metabolic tracing studies, or MRI phantom development. The compound's synthetic inaccessibility via direct Selectfluor chemistry [2][3] further supports its use as a pre-prepared analytical reference rather than a reagent synthesized in situ.

Conformational Analysis and Stereochemical Probe Studies

For academic or industrial groups studying the effect of bridgehead substitution on decalin ring-flipping dynamics, the cis-4a-fluorodecahydronaphthalene diastereomer offers a probe system distinct from carboxylic acid or methyl-substituted analogs . The C-F bond at the bridgehead provides a strong 19F NMR handle for monitoring conformational exchange rates via variable-temperature NMR experiments. Procurement of the cis and trans isomers as separate, well-characterized entities is essential for these studies.

Agrochemical Fragment-Based Design: Halogen Walk Studies

In agrochemical discovery, the systematic exploration of halogen position ('fluorine walk') on saturated bicyclic scaffolds is used to map steric and electronic requirements of target binding sites. 4a-Fluorodecahydronaphthalene represents the bridgehead-position entry in a fluorine walk series that includes 1-fluorodecahydronaphthalene and 2-fluorodecahydronaphthalene . Procurement of the complete regioisomer set enables comprehensive SAR profiling, with the 4a-isomer providing the unique feature of removing a ring-junction hydrogen—a modification not available from any secondary fluorodecalin.

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